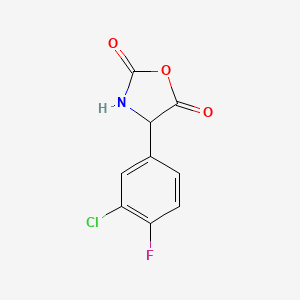

4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione

Description

Properties

Molecular Formula |

C9H5ClFNO3 |

|---|---|

Molecular Weight |

229.59 g/mol |

IUPAC Name |

4-(3-chloro-4-fluorophenyl)-1,3-oxazolidine-2,5-dione |

InChI |

InChI=1S/C9H5ClFNO3/c10-5-3-4(1-2-6(5)11)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |

InChI Key |

AEYHLNZENVPCNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C2C(=O)OC(=O)N2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Reaction of Carbamates with 2-Hydroxycarboxylic Acid Esters

One method involves the reaction of carbamates with 2-hydroxycarboxylic acid esters. This process yields oxazolidine-2,4-diones in good yield and high purity when conducted at temperatures between 80°C and 250°C, with or without a catalyst.

| Reactants | Conditions | Product |

|---|---|---|

| Carbamate (R¹NHCOOR⁴) | 80°C to 250°C, with/without catalyst | Oxazolidine-2,4-dione |

Reaction of Isocyanates with 2-Hydroxycarboxylic Acid Esters

Another common method involves the reaction of isocyanates with 2-hydroxycarboxylic acid esters. This approach is well-documented and can produce a variety of oxazolidine-2,4-diones depending on the isocyanate used.

| Reactants | Conditions | Product |

|---|---|---|

| Isocyanate (R"NCO) | Reaction with 2-hydroxycarboxylic acid ester | Oxazolidine-2,4-dione |

Tandem Phosphorus-Mediated Carboxylative Condensation-Cyclization

A more recent method involves a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters, followed by base-catalyzed cyclization. This process uses atmospheric carbon dioxide and operates under mild conditions without transition metals.

| Reactants | Conditions | Product |

|---|---|---|

| Primary amine, α-ketoester | Mild conditions, atmospheric CO₂ | Oxazolidine-2,4-dione |

Data Table for General Oxazolidine-2,4-Dione Synthesis

| Method | Reactants | Conditions | Product |

|---|---|---|---|

| Carbamate Reaction | Carbamate, 2-hydroxycarboxylic acid ester | 80°C to 250°C | Oxazolidine-2,4-dione |

| Isocyanate Reaction | Isocyanate, 2-hydroxycarboxylic acid ester | Variable | Oxazolidine-2,4-dione |

| Phosphorus-Mediated | Primary amine, α-ketoester | Mild, atmospheric CO₂ | Oxazolidine-2,4-dione |

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Halogen substitution reactions can occur, leading to the formation of different substituted oxazolidinones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogen exchange reactions can be facilitated by reagents like sodium iodide in acetone.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: It is explored for its potential use in developing new pharmaceuticals, particularly as a scaffold for drug design.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione involves the inhibition of protoporphyrinogen oxidase (PPO), an enzyme crucial for the biosynthesis of chlorophyll in plants . By inhibiting PPO, the compound disrupts the production of chlorophyll, leading to the death of targeted weeds. This mechanism is particularly useful in agricultural applications where the compound is used as a herbicide.

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxazolidine-2,5-dione derivatives are a versatile class of compounds, with variations in substituents significantly altering their physicochemical and functional properties. Below is a comparative analysis of 4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione and structurally related analogs:

Structural and Commercial Comparison

| Substituent | Catalog ID | Molecular Weight* | Price (5g) | Availability (US Stock) |

|---|---|---|---|---|

| 4-Chlorophenyl | SY225161 | ~225.6† | $650.00 | 0 |

| 3-Chloro-4-fluorophenyl | SY225164 | ~243.6† | Not listed | 0 |

| 4-Bromophenyl | SY225163 | ~270.0† | Not listed | 0 |

| 2-(Trifluoromethyl)benzyl | SY225162 | ~273.2† | Not listed | 0 |

*Molecular weights are estimated based on substituent contributions to the oxazolidine-2,5-dione core (C₃H₃NO₂, MW 101.06). †Calculated using standard atomic weights.

Key Observations:

- This may enhance polarity and influence solubility or reactivity in cross-coupling reactions .

- Brominated (SY225163) and trifluoromethyl-substituted (SY225162) analogs are similarly niche, with pricing likely dependent on synthetic complexity .

Biological Activity

4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione is a synthetic compound that belongs to the oxazolidine family, characterized by its unique chemical structure featuring a chloro and a fluorine substituent on the benzyl ring. This compound has garnered attention for its potential biological activities, particularly in the realms of antibacterial and antifungal applications.

Chemical Structure and Properties

The molecular formula of 4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione is CHClFNO, with a molecular weight of approximately 229.59 g/mol. The presence of halogen atoms (chlorine and fluorine) enhances its reactivity and may influence its interactions with biological targets, making it a candidate for therapeutic development.

Research indicates that 4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione exhibits biological activity primarily through the inhibition of protoporphyrinogen oxidase (PPO), an enzyme crucial for heme biosynthesis. By disrupting this pathway, the compound can induce cellular toxicity in target organisms, positioning it as a potential agent against bacterial infections.

Biological Activity Overview

The biological activities of 4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione can be summarized as follows:

| Activity | Description |

|---|---|

| Antibacterial | Inhibits growth of various bacterial strains by targeting PPO. |

| Antifungal | Shows activity against certain fungal pathogens through similar mechanisms. |

| Cytotoxicity | Exhibits cytotoxic effects in mammalian cell lines at specific concentrations. |

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that 4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione effectively inhibited the growth of Gram-positive bacteria, including Staphylococcus aureus, with an IC value indicating significant potency against this pathogen.

- Antifungal Efficacy : Another investigation revealed that the compound displayed antifungal properties against Candida species. The mechanism involved disruption of ergosterol biosynthesis pathways, leading to increased membrane permeability and cell death.

- Cytotoxicity Assessment : In vitro assays conducted on human neuroblastoma SH-SY5Y cells indicated that the compound could induce apoptosis at higher concentrations (50 µM), suggesting potential applications in cancer therapy .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that modifications to the oxazolidine core and substituents significantly influence biological activity. For instance, variations in halogen placement or additional functional groups can enhance or diminish the compound's efficacy against specific targets .

Comparative Analysis with Related Compounds

Comparative studies with structurally similar compounds have provided insights into the unique properties of 4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(3-Fluorophenyl)oxazolidine-2,5-dione | CHFNO | Similar activity but less potent than the chloro analog. |

| 4-(4-Fluorophenyl)oxazolidine-2,5-dione | CHFNO | Exhibits antibacterial properties; different substitution pattern. |

| 4-(3-Bromophenyl)oxazolidine-2,5-dione | CHBrNO | Similar structure but with bromine; potential variations in reactivity and activity. |

Q & A

Q. What are the optimal synthetic routes for 4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of substituted α-amino acids or through ring-closing reactions of chlorofluoroaryl precursors. For example, oxazolidine-dione derivatives are often prepared using carbodiimide-mediated cyclization under anhydrous conditions . Key parameters include:

- Solvent choice : Dichloromethane or THF for improved solubility.

- Temperature : 0–5°C to minimize side reactions.

- Catalysts : DMAP (4-dimethylaminopyridine) for accelerated ring closure.

Yield optimization (typically 60–75%) requires strict control of stoichiometry and exclusion of moisture. Comparative studies with analogs (e.g., 4-(4-chlorophenyl) derivatives) suggest halogen positioning impacts reaction efficiency .

Q. How can researchers characterize the purity and structural integrity of 4-(3-Chloro-4-fluorophenyl)oxazolidine-2,5-dione?

- Methodological Answer : Use a multi-technique approach:

- HPLC-MS : To assess purity (>95%) and detect trace impurities (e.g., unreacted precursors).

- NMR Spectroscopy : and NMR to confirm substitution patterns. The 3-chloro-4-fluorophenyl group shows distinct splitting in aromatic regions (δ 7.2–7.8 ppm) and fluorine coupling constants ( ~8–12 Hz) .

- X-ray Crystallography : Resolve stereochemistry; similar oxazolidine-diones exhibit planar oxazolidine rings with dihedral angles <10° relative to the aryl group .

Q. What preliminary biological screening strategies are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) due to the electrophilic oxazolidine-dione core .

- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7), noting that fluorinated aryl groups often enhance membrane permeability .

- Solubility profiling : Measure logP (estimated ~2.1–2.5) via shake-flask method to guide in vitro testing .

Advanced Research Questions

Q. How does the 3-chloro-4-fluorophenyl substituent influence enantioselective synthesis and chiral resolution?

- Methodological Answer : The halogen positions create steric and electronic asymmetry, complicating enantiomeric separation. Strategies include:

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) mobile phase.

- Catalytic asymmetric synthesis : Employ Evans’ oxazaborolidine catalysts to induce >80% enantiomeric excess (ee), though fluorinated analogs may require adjusted catalyst loading .

Contrast with 4-(4-fluorophenyl) analogs, which show lower ee values due to reduced steric hindrance .

Q. What stability challenges arise under physiological conditions, and how can they be mitigated?

- Methodological Answer : The oxazolidine-dione ring is prone to hydrolysis at pH >7.0. Stability studies should include:

Q. How can structure-activity relationships (SAR) be explored for analogs with varying halogen substituents?

- Methodological Answer : Design a halogen-substituted analog library (e.g., 3,4-dichloro, 4-fluoro-3-bromo) and compare:

- Electrophilicity : DFT calculations (e.g., LUMO energy) to predict reactivity.

- Bioactivity : IC shifts in enzyme assays; fluorine at the 4-position enhances hydrogen-bonding capacity vs. chlorine .

Data from 3-(3-chlorophenyl)oxazolidine-diones indicate chloro groups increase lipophilicity (clogP +0.5) but reduce solubility .

Q. How should researchers resolve contradictions in biological data across studies?

- Methodological Answer : Discrepancies (e.g., varying IC values) may stem from:

- Assay conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (37°C).

- Metabolic interference : Pre-incubate compounds with liver microsomes to identify unstable metabolites.

- Batch variability : Characterize each batch via LC-MS and DSC (melting point ~180–185°C) to ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.